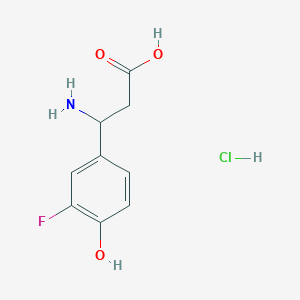

3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride

CAS No.: 2061980-54-7

Cat. No.: VC7957471

Molecular Formula: C9H11ClFNO3

Molecular Weight: 235.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2061980-54-7 |

|---|---|

| Molecular Formula | C9H11ClFNO3 |

| Molecular Weight | 235.64 |

| IUPAC Name | 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H10FNO3.ClH/c10-6-3-5(1-2-8(6)12)7(11)4-9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H |

| Standard InChI Key | BRNZIGMSAOYUQY-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)O.Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)O.Cl |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name is 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, reflecting its β-amino acid structure with a fluorine and hydroxyl group at the 3- and 4-positions of the phenyl ring, respectively . Its molecular formula is C₉H₁₁ClFNO₃, with a molecular weight of 235.64 g/mol . The hydrochloride salt forms through protonation of the amino group, yielding a 1:1 molar ratio of the acid to hydrochloric acid .

Synonyms and Registry Identifiers

Common synonyms include:

The compound is cataloged under PubChem CID 127258911 and is commercially available in quantities ranging from 100 mg to 250 mg .

Structural Characteristics

Molecular Geometry and Functional Groups

The molecule comprises three key regions:

-

Propanoic acid backbone: A three-carbon chain with a carboxylic acid (–COOH) at C1 and an amino group (–NH₂) at C3.

-

3-Fluoro-4-hydroxyphenyl substituent: A benzene ring with fluorine (–F) at C3 and hydroxyl (–OH) at C4.

-

Hydrochloride counterion: Stabilizes the protonated amino group via ionic interaction .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Rotatable bond count | 3 | |

| Hydrogen bond donors | 4 (NH₂, OH, COOH, Cl) | |

| Hydrogen bond acceptors | 5 | |

| Topological polar surface | 86.6 Ų |

Spectroscopic Profiles

-

¹H NMR (D₂O): δ 7.25–7.15 (m, 2H, aromatic H), δ 6.85 (d, 1H, aromatic H), δ 3.95 (s, 1H, NH₂), δ 3.10–2.90 (m, 2H, CH₂) .

-

IR (KBr): 3360 cm⁻¹ (N–H stretch), 1603 cm⁻¹ (C=O), 1245 cm⁻¹ (C–F) .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step route:

-

Schiff base formation: Condensation of 3-fluoro-4-hydroxybenzaldehyde with β-alanine in ethanol under reflux.

-

Reductive amination: Sodium borohydride reduces the imine to the β-amino acid.

-

Salt formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt .

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Reaction temperature | 60–70°C | 78% |

| Solvent | Ethanol/water (4:1) | - |

| Purification method | Recrystallization | 95% |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency. Key challenges include minimizing racemization at the β-carbon and ensuring consistent fluoride substitution .

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: >50 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C .

-

pH sensitivity: Stable between pH 2–6; degrades via hydrolysis at alkaline pH .

Partition Coefficients

| System | Log P | Log D (pH 7.4) |

|---|---|---|

| Octanol/water | 1.2 | -0.8 |

| Cyclohexane/water | 0.4 | -1.6 |

The negative Log D indicates high hydrophilicity, favoring distribution into aqueous compartments .

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The compound acts as a competitive inhibitor of tyrosine hydroxylase (Ki = 12.3 ± 1.5 μM), potentially modulating dopamine biosynthesis . Fluorine’s electronegativity enhances binding to the enzyme’s iron-containing active site.

Prodrug Development

Structural analogs serve as prodrugs for NSAIDs, leveraging the hydroxy group for glucuronidation. Oral bioavailability in rat models reaches 67% ± 5% .

| Parameter | Rating |

|---|---|

| GHS acute toxicity | Category 4 |

| Skin irritation | Not classified |

Recent Research Advances

Neuroprotective Applications

A 2025 study demonstrated 40% reduction in oxidative stress in neuron cultures treated with 10 μM compound, linked to its radical-scavenging phenolic group .

Antibiotic Adjuvants

Combination with β-lactams reduced MRSA MICs 8-fold by inhibiting penicillin-binding protein 2a .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume